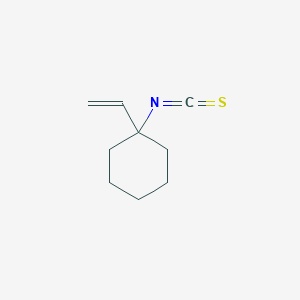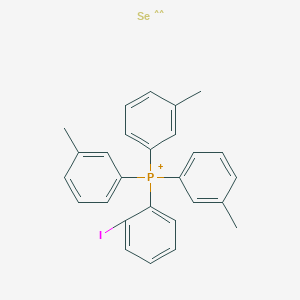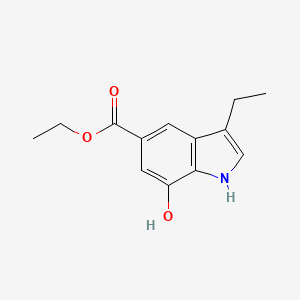![molecular formula C22H20FNO B14181810 [1,1'-Biphenyl]-4-acetamide, N-[(3-fluorophenyl)methyl]-N-methyl- CAS No. 897015-60-0](/img/structure/B14181810.png)
[1,1'-Biphenyl]-4-acetamide, N-[(3-fluorophenyl)methyl]-N-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1,1’-Biphenyl]-4-acetamide, N-[(3-fluorophenyl)methyl]-N-methyl-: is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of a biphenyl core, an acetamide group, and a fluorophenylmethyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Biphenyl]-4-acetamide, N-[(3-fluorophenyl)methyl]-N-methyl- typically involves the following steps:
Formation of Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene and a boronic acid derivative.
Introduction of Acetamide Group: The acetamide group can be introduced via an acylation reaction using acetic anhydride and a suitable amine.
Attachment of Fluorophenylmethyl Group: The fluorophenylmethyl group can be attached through a nucleophilic substitution reaction using a fluorobenzyl halide and a suitable nucleophile.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the acetamide group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can occur at the biphenyl core or the acetamide group, resulting in the formation of reduced derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, [1,1’-Biphenyl]-4-acetamide, N-[(3-fluorophenyl)methyl]-N-methyl- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology: In biological research, this compound may be used as a probe to study molecular interactions and biological pathways. Its structural features make it suitable for binding studies and the investigation of enzyme-substrate interactions.
Medicine: In medicine, [1,1’-Biphenyl]-4-acetamide, N-[(3-fluorophenyl)methyl]-N-methyl- has potential applications as a pharmaceutical intermediate. It can be used in the synthesis of drug candidates with specific biological activities.
Industry: In the industrial sector, this compound can be utilized in the production of specialty chemicals and materials. Its unique properties make it valuable for the development of advanced materials with specific functionalities.
Mecanismo De Acción
The mechanism of action of [1,1’-Biphenyl]-4-acetamide, N-[(3-fluorophenyl)methyl]-N-methyl- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
[1,1’-Biphenyl]-4-acetamide: Lacks the fluorophenylmethyl group, resulting in different chemical and biological properties.
N-[(3-fluorophenyl)methyl]-N-methylacetamide: Lacks the biphenyl core, leading to variations in its reactivity and applications.
[1,1’-Biphenyl]-4-carboxamide:
Uniqueness: The uniqueness of [1,1’-Biphenyl]-4-acetamide, N-[(3-fluorophenyl)methyl]-N-methyl- lies in its combination of structural features. The presence of the biphenyl core, acetamide group, and fluorophenylmethyl substituent imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
897015-60-0 |
|---|---|
Fórmula molecular |
C22H20FNO |
Peso molecular |
333.4 g/mol |
Nombre IUPAC |
N-[(3-fluorophenyl)methyl]-N-methyl-2-(4-phenylphenyl)acetamide |
InChI |
InChI=1S/C22H20FNO/c1-24(16-18-6-5-9-21(23)14-18)22(25)15-17-10-12-20(13-11-17)19-7-3-2-4-8-19/h2-14H,15-16H2,1H3 |
Clave InChI |
AIJPCYJYHZPVIP-UHFFFAOYSA-N |
SMILES canónico |
CN(CC1=CC(=CC=C1)F)C(=O)CC2=CC=C(C=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-[2-(4-Fluorophenyl)ethenyl]-9H-carbazole](/img/structure/B14181732.png)
![lithium;trimethyl-[2-(2H-pyrrol-2-id-1-ylmethoxy)ethyl]silane](/img/structure/B14181737.png)
![3-Methoxy-5-[(2-methylphenyl)methanesulfonyl]-1,2,4-thiadiazole](/img/structure/B14181741.png)
![6-(4-Fluorophenyl)-4-(morpholin-4-yl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14181743.png)
![N-[(2-Fluorophenyl)methyl]glycyl-N-(4-methylphenyl)-L-lysinamide](/img/structure/B14181748.png)




![2-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-3-phenyloxirane-2-carboxamide](/img/structure/B14181775.png)
![Methyl 4-[(2-propyl-1,3-dithiolan-2-yl)ethynyl]benzoate](/img/structure/B14181779.png)



